molecular formula C57H47O4P B12929688 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12929688
M. Wt: 827.0 g/mol
InChI Key: FSXGMULHKIRAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphocine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets through its hydroxy and phosphocine groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1,10-Bis(3,5-di-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
  • (11aR)-1,10-Bis(3,5-di-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide

Uniqueness

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific arrangement of aromatic rings and the presence of the hydroxy and phosphocine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C57H47O4P

Molecular Weight

827.0 g/mol

IUPAC Name

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C57H47O4P/c1-55(2)35-57-36-56(3,4)50-28-26-48(46-33-43(39-21-13-7-14-22-39)30-44(34-46)40-23-15-8-16-24-40)54(52(50)57)61-62(58,59)60-53-47(25-27-49(55)51(53)57)45-31-41(37-17-9-5-10-18-37)29-42(32-45)38-19-11-6-12-20-38/h5-34H,35-36H2,1-4H3,(H,58,59)

InChI Key

FSXGMULHKIRAEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC23CC(C4=C2C(=C(C=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)OP(=O)(OC8=C(C=CC1=C38)C9=CC(=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C1)O)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.